
2-Amino-2-(4-phenoxyphenyl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(4-phenoxyphenyl)acetic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a phenoxyphenyl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-phenoxyphenyl)acetic acid hydrochloride typically involves the reaction of 4-phenoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also helps in minimizing human error and ensures consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(4-phenoxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phenoxy group can be reduced to form phenyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, phenyl derivatives, and various substituted amino acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-2-(4-phenoxyphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(4-phenoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby altering the physiological response.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(4-hydroxyphenyl)acetic acid: This compound has a hydroxyl group instead of a phenoxy group, which affects its reactivity and biological activity.
4-Phenoxyphenylacetic acid: Lacks the amino group, making it less versatile in terms of chemical modifications.
2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride: Similar structure but with an aminomethyl group, leading to different chemical and biological properties.
Uniqueness
2-Amino-2-(4-phenoxyphenyl)acetic acid hydrochloride is unique due to the presence of both an amino group and a phenoxyphenyl group, which allows for a wide range of chemical modifications and potential applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it suitable for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H14ClNO3 |
|---|---|
Peso molecular |
279.72 g/mol |
Nombre IUPAC |
2-amino-2-(4-phenoxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C14H13NO3.ClH/c15-13(14(16)17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11;/h1-9,13H,15H2,(H,16,17);1H |
Clave InChI |
XUPPUOWJQXZDTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



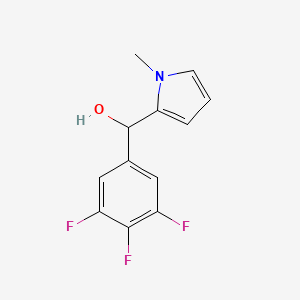
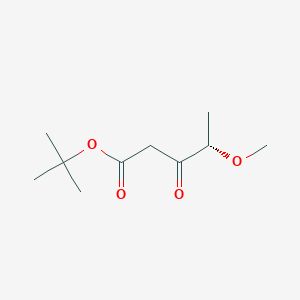
![Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13916509.png)
![6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13916519.png)
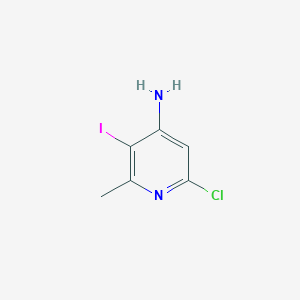
![O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13916537.png)
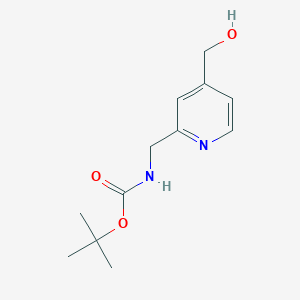


![(2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid](/img/structure/B13916558.png)
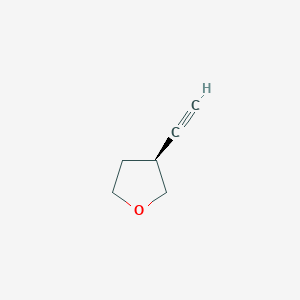
![(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13916576.png)

